N-((1-isopropylpiperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.434. The purity is usually 95%.
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Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as IPPA, is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's biological activity, including its mechanisms of action, structural characteristics, and relevant research findings.
Structural Characteristics
This compound has a complex molecular structure characterized by:
- Molecular Formula : C18H28N2O2
- Molecular Weight : 304.434 g/mol
- Key Functional Groups : Piperidine ring, isopropyl group, tolyloxy moiety, and an acetamide functional group.
These structural features suggest that the compound can interact with various biological targets, particularly enzymes involved in epigenetic regulation.
Research indicates that IPPA acts primarily as an inhibitor of HDAC8, an enzyme implicated in the regulation of gene expression and associated with several diseases, including cancer and neurodegenerative disorders. By inhibiting HDAC8, IPPA can alter histone acetylation levels, leading to changes in gene expression profiles that may have therapeutic implications.
In Vitro Studies
In vitro assays have demonstrated the following biological activities of this compound:
- HDAC Inhibition : Studies show that IPPA effectively inhibits HDAC8 activity, with IC50 values indicating potent inhibition compared to other compounds in its class.
- Gene Expression Modulation : The compound's ability to modulate gene expression has been linked to its effects on cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies have explored the therapeutic potential of IPPA:
- Cancer Research : A study investigated the effects of IPPA on cancer cell lines, revealing that treatment resulted in decreased cell viability and induced apoptosis through HDAC inhibition. The findings suggest potential applications in cancer therapy.
- Neurodegenerative Disorders : Another study examined the compound's effects on neuronal cells, demonstrating neuroprotective properties through modulation of histone acetylation patterns. This research highlights its potential for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The unique structure of this compound differentiates it from other structurally similar compounds. Below is a comparative table highlighting key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-(isopropylthio)phenyl)acetamide | C12H17NOS | Contains a thioether group |
N-[(1-acetylpiperidin-4-yl)methyl]-N-(o-tolyloxy)acetamide | C18H28N2O3 | Acetyl substitution on piperidine |
N-methyl-2-(4-methylpiperazin-1-yl)tolyloxyacetamide | C16H24N4O2 | Incorporates a piperazine ring |
The specific combination of the piperidine ring with an isopropyl substituent and an o-tolyloxy group may enhance IPPA's binding affinity for biological targets compared to these similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)12-19-18(21)13-22-17-7-5-4-6-15(17)3/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXBWPYAQYUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.